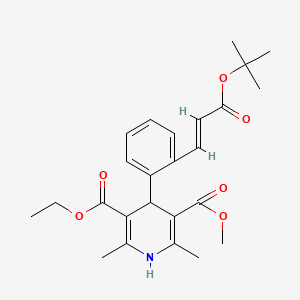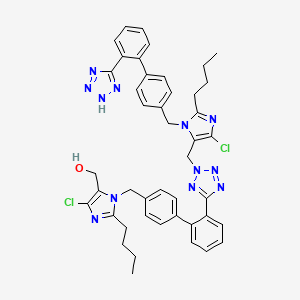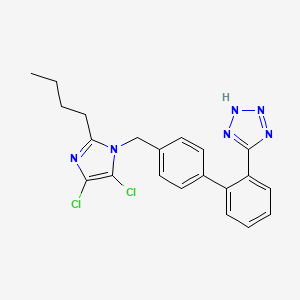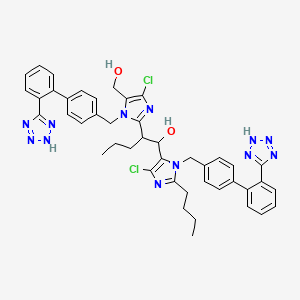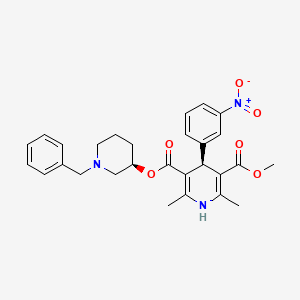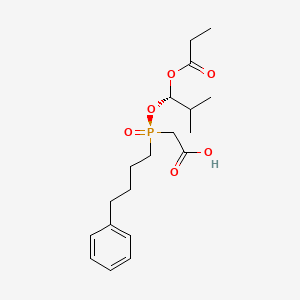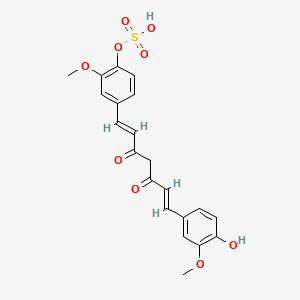
クルクミン硫酸塩
説明
Curcumin sulfate is a diarylheptanoid.
科学的研究の応用
抗酸化作用と抗炎症作用
クルクミンは、抗酸化物質と抗炎症物質として機能します {svg_1}. クルクミンは、複数のシグナル伝達経路を標的にし、細胞レベルでの活性を示し、その多様な健康上の利点に貢献しています {svg_2}.
治療の可能性の向上
クルクミンは、さまざまな生物活性化合物の治療の可能性を高めることが実証されています {svg_3}. このため、クルクミンは多くの治療レジメンに貴重な追加となります。
創傷治癒と筋肉の再生
クルクミンは、創傷治癒と筋肉の再生を促進します {svg_4}. このため、クルクミンは、怪我の治療や手術後の回復に役立ちます。
肝臓損傷と腎臓毒性の予防
クルクミンは、肝臓損傷と腎臓毒性を予防することが示されています {svg_5}. このことから、これらの重要な臓器を保護するための潜在的な用途が示唆されています。
さまざまな病気の治療
クルクミンは、乾癬、糖尿病、多発性硬化症、アルツハイマー病、HIV感染症、敗血症性ショック、心血管疾患、肺線維症、関節炎、および炎症性腸疾患など、幅広い病気に対して薬効を示します {svg_6}.
潜在的な抗がん剤
クルクミンは、化学予防的および化学療法的の両方の目的で、潜在的な抗がん剤として注目を集めています {svg_7}. クルクミンは、乳がん、結腸がん、腎臓がん、肝臓がん、白血病、基底細胞がん、前立腺がん、横紋筋肉腫、およびメラノーマなど、さまざまな種類のがんを治療できる可能性があります {svg_8}.
ナノデリバリーシステム
クルクミンの生物学的利用能が低いという課題に対処するために、ナノデリバリーシステムが有望なアプローチとして登場し、クルクミンの溶解性、生体適合性、治療効果を向上させています {svg_9}.
皮膚疾患、感染症、創傷治癒
伝統的な局所適用では、クルクミンは、皮膚疾患、感染症、および創傷治癒に有益であることが示されています {svg_10}.
作用機序
Target of Action
Curcumin sulfate, like its parent compound curcumin, interacts with a multitude of molecular targets. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen . It can bind and inhibit numerous targets including DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, cyclooxygenase-2, NF-kappaB, inducible nitric oxide synthase, nitric oxide, amyloid plaques, reactive oxygen species, vascular endothelial growth factor, cyclin D1, glutathione, P300/CBP, 5-lipoxygenase, cytosolic phospholipase A2, prostaglandin E2, inhibitor of NF-kappaB kinase-1, -2, P38MAPK, p-Tau, tumor necrosis factor-α, forkhead box O3a, CRAC .
Mode of Action
Curcumin sulfate interacts with its targets and modulates various signaling molecules . It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It was demonstrated in vitro that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 .
Biochemical Pathways
Curcumin sulfate affects multiple biochemical pathways. It has been suggested that curcumin alleviates oxidative stress and inflammation in chronic diseases through the Nrf2-keap1 pathway . It also suppresses pro-inflammatory pathways related to most chronic diseases and blocks both the production of TNF and the cell signaling mediated by TNF in various types of cells .
Pharmacokinetics
The pharmacokinetics of curcumin sulfate involves absorption, distribution, metabolism, and excretion (ADME). Initially, curcumin undergoes rapid intestinal metabolism to form curcumin glucuronide and curcumin sulfate via O-conjugation . Other metabolites formed include tetrahydrocurcumin, hexahydrocurcumin, and hexahydrocurcuminol via reduction . The poor bioavailability of curcumin due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit its therapeutic efficacy .
Result of Action
The molecular and cellular effects of curcumin sulfate’s action are diverse. It exhibits potent anti-inflammatory and anti-carcinogenic actions . It can effectively inhibit almost every major stage of carcinogenesis, including transformation, initiation, promotion, invasion, angiogenesis, and metastasis . It also influences cell migration .
Action Environment
The action, efficacy, and stability of curcumin sulfate can be influenced by environmental factors. The effectiveness of curcumin could be greatly improved by using nanoparticle-based carriers, which enhance its stability against degradation, increase its bioaccessibility in the gastrointestinal tract, and achieve its controlled release at various locations based on changes in environmental conditions .
特性
IUPAC Name |
[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVQQBBTRFOHB-FCXRPNKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893526 | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
339286-19-0 | |
| Record name | Curcumin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURCUMIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is curcumin sulfate formed in the body?
A1: Curcumin sulfate is a major metabolite of curcumin produced primarily through phase II metabolism. Following ingestion, curcumin undergoes extensive first-pass metabolism in the intestine and liver, with sulfation being a key metabolic pathway. [, , , , ]
Q2: Does the method of curcumin administration affect the ratio of curcumin sulfate to other metabolites?
A3: Yes, research suggests that the ratio of curcumin sulfate to curcumin glucuronide, another major metabolite, might be influenced by the route of administration. []
Q3: What enzymes are involved in the sulfation of curcumin?
A4: Research has identified human phenol sulfotransferase isoenzymes SULT1A1 and SULT1A3 as enzymes capable of catalyzing the sulfation of curcumin. []
Q4: Are there complex conjugates of curcumin sulfate formed in vivo?
A5: Yes, studies using LC-MS analyses have identified not only curcumin sulfate but also mixed conjugates like sulfate-glucuronide and sulfate-diglucuronide in plasma following turmeric administration. []
Q5: Does curcumin sulfate exhibit similar biological activities as curcumin?
A6: Current research suggests that curcumin sulfate might possess lower biological activity compared to its parent compound, curcumin. [, ] For instance, in studies assessing the inhibition of phorbol ester-induced prostaglandin E2 (PGE2) production, curcumin sulfate demonstrated significantly weaker inhibitory activity compared to curcumin. []
Q6: What analytical techniques are used to identify and quantify curcumin sulfate?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and mass spectrometry (MS), is frequently employed to identify and quantify curcumin sulfate in biological samples. [, , , , , , ]
Q7: Is there a need for standardized analytical methods for curcumin and its metabolites?
A9: Yes, standardized and validated analytical methods are crucial for accurately comparing results across different studies and ensuring consistency in research findings. []
Q8: Can formulation strategies improve the bioavailability of curcumin?
A10: Yes, various formulation approaches, including the use of nanoparticles, liposomes, and micellar systems, have been explored to enhance the solubility, stability, and bioavailability of curcumin. [, , , ]
Q9: Are there any specific drug delivery strategies being investigated for targeting curcumin or its metabolites to specific tissues?
A11: While research is ongoing, targeted drug delivery approaches are being investigated to improve the delivery of curcumin and its metabolites to specific tissues, which could potentially enhance their therapeutic efficacy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


